Cas no 886599-05-9 (4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine)

4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine Chemical and Physical Properties
Names and Identifiers
-
- 4-Pyridinecarboxaldehyde, 2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazone
- AB01092395-01
- GW814408X
- NSC-756377
- 4-({2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazin-1-ylidene}methyl)pyridine
- EN300-28227043
- 886599-05-9
- HMS3303G04
- CHEMBL206010
- NSC756377
- SCHEMBL18330739
- 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine
-
- Inchi: 1S/C19H16N6O/c1-26-15-4-2-3-14(9-15)16-11-21-18-17(16)22-12-23-19(18)25-24-10-13-5-7-20-8-6-13/h2-12,21H,1H3,(H,22,23,25)
- InChI Key: YMOZGQKWFWKZJV-UHFFFAOYSA-N
- SMILES: C1=NC=CC(C=NNC2N=CN=C3C(C4=CC=CC(OC)=C4)=CNC3=2)=C1
Computed Properties
- Exact Mass: 344.13855916g/mol
- Monoisotopic Mass: 344.13855916g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 469
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.9
- Topological Polar Surface Area: 88.1Ų
Experimental Properties
- Density: 1.33±0.1 g/cm3(Predicted)
- Boiling Point: 616.4±55.0 °C(Predicted)
- pka: 6.00±0.70(Predicted)
4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28227043-0.05g |
4-({2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazin-1-ylidene}methyl)pyridine |
886599-05-9 | 95.0% | 0.05g |
$2549.0 | 2025-03-19 | |
Enamine | EN300-28227043-0.1g |
4-({2-[7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-yl]hydrazin-1-ylidene}methyl)pyridine |
886599-05-9 | 95.0% | 0.1g |
$3071.0 | 2025-03-19 |
4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine Related Literature
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Ayako Oyane,Hiroko Araki,Yu Sogo,Atsuo Ito CrystEngComm, 2013,15, 4994-4997
-
Makoto Tadokoro,Chihiro Iida,Yuriko Shimazaki,Kyosuke Isoda,You Suzuki,Tomoaki Sugaya,Yoshihide Kumagai,Motohiro Mizuno RSC Adv., 2012,2, 12101-12104
-
Bingbing Zhang,Haiquan Su,Xiaojun Gu,Yulong Zhang,Pengzhan Wang,Xuefen Li,Xiaohong Zhang,Huimin Wang,Xuzhuang Yang,Shanghong Zeng Catal. Sci. Technol., 2013,3, 2639-2645
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine
Introduction to 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine (CAS No. 886599-05-9)
4-({2-7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine, identified by its CAS number 886599-05-9, is a compound of significant interest in the field of pharmaceutical chemistry and drug discovery. This compound belongs to a class of heterocyclic molecules that have garnered considerable attention due to their potential biological activities and structural complexity. The presence of multiple functional groups, including pyridine, pyrrolo[3,2-d]pyrimidine, and hydrazine moieties, makes this molecule a promising candidate for further investigation in various therapeutic areas.
The structural framework of 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine incorporates several key pharmacophoric elements that are known to contribute to biological activity. The pyridine ring is a common motif in many bioactive molecules, often serving as a pharmacophore for interactions with biological targets. Additionally, the pyrrolo[3,2-d]pyrimidine scaffold is found in several FDA-approved drugs and has been extensively studied for its potential in treating various diseases. The hydrazine group further enhances the molecular complexity and may contribute to the compound's binding affinity and selectivity.
In recent years, there has been a growing interest in the development of novel heterocyclic compounds for therapeutic applications. The compound 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine has been the subject of several studies aimed at elucidating its biological properties and potential therapeutic benefits. Preliminary studies suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors involved in cancer progression and inflammation. The methoxy group on the phenyl ring is particularly noteworthy, as it can influence the compound's solubility, metabolic stability, and overall bioavailability.
The synthesis of 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine involves a multi-step process that requires careful optimization to ensure high yield and purity. The key steps include condensation reactions between appropriately substituted precursors, followed by functional group transformations such as hydrolysis and alkylation. Advanced synthetic techniques, such as palladium-catalyzed cross-coupling reactions, have been employed to construct the complex heterocyclic core efficiently. The use of high-performance analytical methods, including nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), is crucial for characterizing the compound's structure and confirming its identity.
The pharmacological evaluation of 4-({2-7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine has revealed promising results in preclinical studies. In vitro assays have demonstrated that this compound can inhibit the activity of target enzymes associated with cancer cell proliferation and survival. Additionally, it has shown potential in modulating inflammatory pathways by interacting with specific cytokines and signaling molecules. These findings suggest that 4-{2-(7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin]-4(1H)-ylhydrazinomethyl}pyridine may serve as a lead compound for the development of new therapeutic agents.
The computational modeling of 4-{2-(7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin]-4(1H)-ylhydrazinomethyl}pyridine has provided valuable insights into its binding interactions with biological targets. Molecular docking studies have identified key residues on the target proteins that are critical for binding affinity. These insights have guided the optimization of the compound's structure to enhance its potency and selectivity. Furthermore, computational simulations have helped predict the compound's pharmacokinetic properties, including absorption, distribution, metabolism, excretion (ADME), which are essential for assessing its potential as a drug candidate.
The development of novel pharmaceuticals often involves a multidisciplinary approach that integrates synthetic chemistry, pharmacology, bioinformatics, and computational biology. The case of 4-{2-(7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin]-4(1H)-ylhydrazinomethyl}pyridine exemplifies this collaborative effort. By leveraging cutting-edge technologies and interdisciplinary expertise, researchers have been able to advance our understanding of this compound's potential therapeutic applications. Future studies will focus on conducting more comprehensive preclinical evaluations to assess its safety profile and efficacy in animal models before moving into human clinical trials.
The regulatory landscape for new drug development is stringent and requires rigorous testing to ensure both safety and efficacy. The synthesis and characterization of 4-{2-(7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d]pyrimidin]-4(1H)-ylhydrazinomethyl}pyridine must adhere to Good Manufacturing Practices (GMP) standards to facilitate regulatory approval. Documentation of every synthetic step, along with detailed analytical data supporting the compound's identity and purity, is essential for regulatory submissions. Collaborations with regulatory agencies can provide valuable guidance throughout the development process.
In conclusion,the compound 4-{2-(7-(3-methoxyphenyl)-5H-pyrrolo[3,2-d] pyrimidin]-4(1H)- ylhydrazinomethyl} pyridine (CAS No.886599—05—9) represents a significant advancement in pharmaceutical chemistry. Its unique structural features, coupled with promising preclinical results, make it a compelling candidate for further development. Continued research efforts, spanning synthetic chemistry, pharmacological evaluation, computational modeling, and regulatory compliance, will be essential in realizing its full therapeutic potential. As our understanding of molecular interactions evolves, compounds like this will play an increasingly important role in addressing unmet medical needs.
886599-05-9 (4-({2-7-(3-methoxyphenyl)-5H-pyrrolo3,2-dpyrimidin-4-ylhydrazin-1-ylidene}methyl)pyridine) Related Products
- 2137493-86-6(1'-Methyl-3-oxaspiro[bicyclo[3.1.0]hexane-2,4'-piperidine]-1-amine)
- 133059-44-6(4-Bromo-3-fluorobenzonitrile)
- 2026616-53-3(Piperazine, 1-[3-(difluoromethoxy)-4-nitrophenyl]-4-methyl-)
- 2386498-20-8(3,4-Difluoro-5-formylbenzoic acid)
- 2228378-30-9(5-{4-(difluoromethyl)sulfanylphenyl}-1,3-oxazolidin-2-one)
- 1369401-50-2(3-3-(2-methylphenyl)phenylbutan-1-amine)
- 1368534-68-2(3-(6-chloro-1-methyl-1H-indol-3-yl)propan-1-amine)
- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)
- 26406-97-3(4-Amino-3-chloro-hydratropic Acid Ethyl Ester)
- 1194726-38-9(1-(Propan-2-yl)-1h-pyrazole-3,5-dicarboxylic acid)
